molecular formula C25H34N2O3S B281025 5-tert-butyl-2,3-dimethyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide

5-tert-butyl-2,3-dimethyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide

Numéro de catalogue B281025
Poids moléculaire: 442.6 g/mol
Clé InChI: MMHBJCHKONHHQO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-tert-butyl-2,3-dimethyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as TAK-659, and it belongs to the class of drugs known as kinase inhibitors. Kinase inhibitors are a type of drug that works by blocking the activity of enzymes called kinases, which play a crucial role in the growth and division of cells.

Mécanisme D'action

TAK-659 works by inhibiting the activity of kinases, which are enzymes that play a crucial role in cell signaling and growth. Specifically, TAK-659 inhibits the activity of BTK, which is a key mediator of B-cell signaling. Inhibition of BTK prevents the activation of downstream signaling pathways, ultimately leading to the suppression of B-cell proliferation and survival. This mechanism of action makes TAK-659 a promising candidate for the treatment of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a variety of biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth and proliferation of B-cell tumors and to induce apoptosis, or programmed cell death, in cancer cells. TAK-659 has also been shown to reduce inflammation in animal models of autoimmune and inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of TAK-659 is its potency as a kinase inhibitor. The compound has been shown to be highly effective at inhibiting the activity of BTK and other kinases, making it a promising candidate for the treatment of a variety of diseases. However, the synthesis of TAK-659 is a complex process that requires specialized equipment and expertise, which may limit its availability for research purposes.

Orientations Futures

There are several future directions for the research and development of TAK-659. One area of focus is the optimization of the synthesis process to improve the yield and purity of the compound. Another area of focus is the evaluation of the compound in clinical trials for the treatment of B-cell malignancies and other diseases. Additionally, further research is needed to better understand the biochemical and physiological effects of TAK-659 and its potential applications in the treatment of autoimmune and inflammatory diseases.

Méthodes De Synthèse

The synthesis of TAK-659 involves a multistep process that begins with the preparation of the starting material, 4-(4-methyl-1-piperidinyl)benzaldehyde. This compound is then reacted with tert-butylacetic acid to form the tert-butyl ester intermediate. The intermediate is then treated with sulfuric acid to form the final product, TAK-659. The synthesis of TAK-659 is a complex process that requires specialized equipment and expertise.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to be a potent inhibitor of several kinases, including BTK, which is a key mediator of B-cell signaling. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.

Propriétés

Formule moléculaire

C25H34N2O3S

Poids moléculaire

442.6 g/mol

Nom IUPAC

5-tert-butyl-2,3-dimethyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C25H34N2O3S/c1-17-11-13-27(14-12-17)24(28)20-7-9-22(10-8-20)26-31(29,30)23-16-21(25(4,5)6)15-18(2)19(23)3/h7-10,15-17,26H,11-14H2,1-6H3

Clé InChI

MMHBJCHKONHHQO-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC(=C3C)C)C(C)(C)C

SMILES canonique

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3)C(C)(C)C)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.